"1-Bromo-4,4,4-trifluorobutane" physicochemical properties
"1-Bromo-4,4,4-trifluorobutane" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4,4,4-trifluorobutane (CAS No. 406-81-5) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a reactive bromine atom and a stable trifluoromethyl group, makes it a valuable building block for introducing trifluorobutyl moieties into more complex molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, general experimental methodologies for their determination, and a visualization of its structural characteristics relevant to its chemical reactivity.
Chemical Identity and Structure
1-Bromo-4,4,4-trifluorobutane is a colorless liquid with a faint, sweet odor.[3] Its structure consists of a four-carbon chain with a bromine atom at one end and a trifluoromethyl group at the other.[2][3]
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IUPAC Name: 4-bromo-1,1,1-trifluorobutane[4]
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CAS Number: 406-81-5[5]
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Synonyms: 4,4,4-Trifluoro-1-bromobutane, 4,4,4-Trifluorobutyl bromide[1][4]
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InChIKey: DBCAQXHNJOFNGC-UHFFFAOYSA-N[4]
Physicochemical Properties
The key physicochemical data for 1-Bromo-4,4,4-trifluorobutane are summarized in the table below. This data is essential for designing synthetic routes, understanding its behavior in different solvents, and for purification processes.
| Property | Value | Source(s) |
| Molecular Weight | 190.99 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1][6][7] |
| Boiling Point | 103 - 105 °C | [1][6] |
| Density | 1.555 g/cm³ | [1] |
| Refractive Index (@ 20°C) | 1.3820 | [1][7] |
| Melting Point | No data available | [6] |
| Water Solubility | Sparingly soluble / Not miscible | [3] |
| Purity | ≥ 97.5% - 99% | [1][7] |
Experimental Protocols for Property Determination
While specific, detailed experimental protocols for 1-Bromo-4,4,4-trifluorobutane are proprietary to manufacturers, the following are standard methodologies used to determine the key properties listed above.
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Boiling Point Determination: The boiling point is typically measured at atmospheric pressure using distillation. A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which it actively boils and condenses) is recorded. For accuracy, the thermometer is placed so that the bulb is just below the level of the side-arm of the distillation flask.
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Density Measurement: The density of a liquid can be determined using a pycnometer or a digital density meter. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the known volume. Digital density meters measure the oscillation of a U-shaped tube filled with the sample to determine its density.
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Refractive Index Measurement: The refractive index is measured using a refractometer, often an Abbé refractometer. A small drop of the liquid is placed on the prism, and light is passed through it. The instrument measures the angle at which the light is bent (refracted), which is a characteristic property of the substance. The measurement is typically temperature-controlled, commonly at 20°C.
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Purity Analysis (Gas Chromatography - GC): The purity, or assay, is most commonly determined by Gas Chromatography (GC). A small, volatilized sample is injected into a long column. An inert carrier gas flows through the column. Different components of the sample travel through the column at different rates depending on their chemical properties. A detector at the end of the column records the time and amount of each component, allowing for the calculation of the percentage purity of the target compound.[7]
Chemical Reactivity and Applications
The physicochemical properties of 1-Bromo-4,4,4-trifluorobutane directly influence its reactivity and utility as a chemical intermediate.
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Reactive Site: The carbon-bromine bond is the primary site of reactivity. Bromine is a good leaving group, making the compound an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[1][2] This allows for the straightforward introduction of the 4,4,4-trifluorobutyl group into various molecules.
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Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic. Its incorporation into drug candidates can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity.[8]
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Applications: Due to these features, 1-Bromo-4,4,4-trifluorobutane is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] It is also used in materials science for creating specialty polymers and coatings with enhanced thermal and chemical resistance.[1]
Visualization of Structural Features
The following diagram illustrates the key structural components of 1-Bromo-4,4,4-trifluorobutane and their relationship to its primary chemical function as an alkylating agent.
Caption: Key functional groups of 1-Bromo-4,4,4-trifluorobutane and their influence on its chemical properties.
Safety and Handling
1-Bromo-4,4,4-trifluorobutane is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[5][9] If exposed to high temperatures, it may emit toxic fumes.[3]
Conclusion
1-Bromo-4,4,4-trifluorobutane is a versatile and valuable reagent for modern chemical synthesis. Its well-defined physicochemical properties, dominated by the reactivity of its bromine atom and the stabilizing effects of the trifluoromethyl group, make it a preferred building block for developing advanced materials and biologically active molecules. A thorough understanding of its properties and safe handling procedures is crucial for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. L10237.03 [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
